REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:12])[c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][cH:7]1.[NH2:13][c:14]1[cH:15][c:16]([S:20](=[O:21])(=[O:22])[NH2:23])[cH:17][cH:18][cH:19]1>>[Br:1][c:2]1[cH:3][c:4]([Cl:12])[c:5]([S:8](=[O:9])(=[O:10])[NH:13][c:14]2[cH:15][c:16]([S:20](=[O:21])(=[O:22])[NH2:23])[cH:17][cH:18][cH:19]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Br)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(S(N)(=O)=O)c1
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1cccc(NS(=O)(=O)c2ccc(Br)cc2Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |